1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene

Descripción general

Descripción

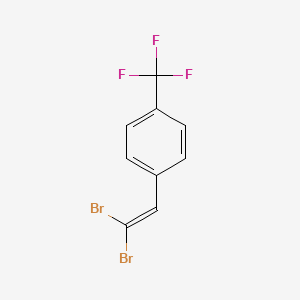

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dibromoethenyl group and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(2-ethenyl)-4-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the dibromoethenyl group can be achieved using reducing agents like zinc in acetic acid, leading to the formation of the corresponding ethylene derivative.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles such as nitrating agents, sulfonating agents, or halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Zinc in acetic acid, catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), sulfonating agents (e.g., sulfur trioxide), halogenating agents (e.g., chlorine or bromine in the presence of a catalyst).

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Ethylene derivatives.

Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.

Aplicaciones Científicas De Investigación

A. Organic Synthesis

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Electrophilic Substitution : The trifluoromethyl group enhances electrophilicity, facilitating substitution reactions.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

B. Material Science

This compound is employed in the development of advanced materials, particularly in:

- Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers.

- Coatings : It is used in formulating coatings that require high performance under extreme conditions.

A. Pesticide Development

Research indicates that this compound can be part of novel agrochemical formulations aimed at enhancing pest control efficacy. Its brominated structure may offer improved bioactivity against specific pests while reducing environmental impact compared to traditional pesticides.

B. Pollution Mitigation

The compound has potential applications in environmental remediation strategies, particularly for the degradation of persistent organic pollutants due to its reactive nature.

A. Synthesis and Reactivity Studies

A study published by the Royal Society of Chemistry highlighted the synthesis of derivatives from this compound through various reaction pathways, demonstrating yields exceeding 90% for several target compounds .

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Electrophilic Substitution | 95 | Royal Society of Chemistry |

| Cross-Coupling | 90 | Royal Society of Chemistry |

Research conducted on the biological activity of this compound indicated potential anti-fungal properties, making it a candidate for further investigation in agricultural applications .

Mecanismo De Acción

The mechanism by which 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. The dibromoethenyl group can participate in various chemical transformations, while the trifluoromethyl group can influence the compound’s reactivity and stability. Molecular targets and pathways would be specific to the context in which the compound is used, such as in chemical synthesis or potential biological applications.

Comparación Con Compuestos Similares

- Benzene, 1-(2,2-dibromoethenyl)-2-fluoro-

- Benzene, 1-(2,2-dibromoethenyl)-2-methyl-

- Benzene, 2-(2,2-dibromoethenyl)-1,3-difluoro-

Comparison: Compared to these similar compounds, 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group at the para position. This group can significantly alter the compound’s electronic properties, reactivity, and potential applications. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the compound’s behavior in various chemical reactions.

Actividad Biológica

1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene, also known by its CAS number 131356-53-1, is a compound of interest in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C9H5Br2F3

- Molecular Weight : 329.95 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential toxicity and interactions with biological systems. The compound's halogenated structure is known to influence its reactivity and biological effects.

Toxicological Studies

Recent studies have highlighted the compound's toxicological profile:

- Acute Toxicity : In animal models, acute exposure to high doses has resulted in significant adverse effects, including liver and kidney damage. For instance, a study involving Fischer 344 rats indicated dose-dependent renal tubule degeneration and hepatocellular hypertrophy at elevated doses .

- Chronic Toxicity : Long-term exposure studies have shown that chronic ingestion can lead to cumulative toxic effects, with observed increases in liver and kidney weights in test subjects. An NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was established based on kidney effects noted at higher doses .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism and leading to altered pharmacokinetics of co-administered drugs.

- Cell Membrane Disruption : The lipophilic nature due to trifluoromethyl groups enhances membrane permeability, potentially leading to cytotoxic effects in sensitive tissues.

Case Studies

- Case Study on Hepatic Effects : A study involving repeated oral dosing in rats showed that the compound led to significant hepatic changes, including centrilobular hypertrophy and increased alkaline phosphatase levels. These findings suggest a possible link between exposure and liver function impairment .

- Environmental Impact Assessment : Research on the environmental persistence of this compound indicates that it may bioaccumulate in aquatic organisms. This raises concerns regarding its ecological impact and potential toxicity to wildlife .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Bromo-4-trifluoromethylbenzene | Structure | Moderate cytotoxicity |

| 1-Chloro-4-trifluoromethylbenzene | Structure | Low toxicity; used as solvent |

| 1-(2-Bromoethyl)-4-trifluoromethylbenzene | Structure | High acute toxicity; significant liver damage |

Propiedades

IUPAC Name |

1-(2,2-dibromoethenyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2F3/c10-8(11)5-6-1-3-7(4-2-6)9(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJYBKRDNVHCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573638 | |

| Record name | 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131356-53-1 | |

| Record name | 1-(2,2-Dibromoethenyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.